4-(1,2,4-Triazol-4-yl)but-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-6(10)2-3-9-4-7-8-5-9/h2-5H,1H3 |
InChI Key |
DOGLYSCOYWVMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CN1C=NN=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1,2,4 Triazol 4 Yl but 3 En 2 One and Its Analogues
Classical Synthesis Routes to the 1,2,4-Triazole (B32235) Core
Traditional methods for constructing the 1,2,4-triazole ring have been the bedrock of heterocyclic chemistry for decades. These routes typically rely on the cyclization of linear precursors and have been instrumental in providing access to a diverse range of triazole derivatives.
Cyclization Reactions for Triazole Ring Formation
The formation of the 1,2,4-triazole ring is predominantly achieved through cyclization reactions. Two of the most historically significant methods are the Pellizzari and Einhorn-Brunner reactions. researchgate.net The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide, while the Einhorn-Brunner reaction utilizes the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net
A more versatile and widely used classical approach involves the cyclization of amidrazones with various carbonyl compounds, which is one of the most important pathways to access 1,2,4-triazole derivatives. mdpi.com For instance, N-arylamidrazones can react with aldehydes in the presence of an oxidizing agent and catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to yield 3,4,5-trisubstituted 1,2,4-triazoles. mdpi.comorganic-chemistry.org Similarly, the reaction of hydrazonyl chlorides has proven to be an excellent strategy for forming the triazole ring. researchgate.net Another common pathway involves the reaction of acid hydrazides with aryl isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then cyclized under basic conditions. scispace.com
Table 1: Overview of Classical Cyclization Strategies for 1,2,4-Triazole Synthesis
| Reaction Name/Type | Key Precursors | Typical Reagents/Conditions | Resulting Product Type | Reference |
|---|---|---|---|---|
| Pellizzari Reaction | Amides, Acyl hydrazides | Heating | 3,5-Disubstituted-1,2,4-triazoles | researchgate.net |
| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Weak acid | 1,5-Disubstituted-1,2,4-triazoles | researchgate.net |
| Amidrazone Cyclization | Amidrazones, Aldehydes | Ceric Ammonium Nitrate (CAN), Polyethylene glycol (PEG) | 3,4,5-Trisubstituted-1,2,4-triazoles | mdpi.comorganic-chemistry.org |
| Thiosemicarbazide Cyclization | Acid hydrazides, Isothiocyanates | Ethanol (reflux), Aqueous KOH | 1,2,4-Triazole-3-thiones | scispace.comzsmu.edu.ua |
Precursor Design and Derivatization Strategies
The success of classical synthesis routes hinges on the careful design and preparation of acyclic precursors. A common and fundamental strategy begins with a carboxylic acid, which is first esterified and then treated with hydrazine (B178648) hydrate (B1144303) in a process called hydrazinolysis to form the corresponding acid hydrazide. zsmu.edu.ua This hydrazide is a versatile intermediate. For example, reacting it with carbon disulfide in an alkaline medium yields a dithiocarbazinate salt, which can be cyclized with hydrazine hydrate to afford a 4-amino-1,2,4-triazole-3-thiol, a key building block for further derivatization. rjptonline.org
Another important precursor, the amidrazone, can be synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives and hydrazine hydrate at ambient temperature. organic-chemistry.org Imidoyl chlorides, derived from corresponding amides, can also be treated with hydrazides to generate the necessary precursors for cyclization. researchgate.net The deliberate design of these precursors allows for the introduction of desired substituents onto the final triazole ring, enabling the synthesis of a vast library of analogues. For instance, N-tosylhydrazones can be used as versatile starting materials to react with compounds like potassium cyanate (B1221674) (KOCN) or potassium thiocyanate (B1210189) (KSCN) to produce various substituted triazoles. organic-chemistry.org This strategic derivatization of precursors is essential for controlling the substitution pattern and, ultimately, the chemical properties of the resulting 1,2,4-triazole compounds. researchgate.netisres.org
Modern and Green Chemistry Approaches in 1,2,4-Triazole Synthesis
In response to the growing demand for sustainable chemical processes, modern synthetic methodologies have focused on improving efficiency and reducing environmental impact. rsc.orgnih.gov These approaches, including solvent-free systems, microwave assistance, and multicomponent reactions, offer significant advantages over classical methods for the synthesis of the 1,2,4-triazole core. researchgate.net
Solvent-Free Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. mdpi.com Solvent-free, or solid-state, synthesis offers a powerful alternative. One such method involves the reaction of amidrazones and anhydrides at elevated temperatures (80°C) using a recyclable catalyst, such as perchloric acid supported on silica (B1680970) gel (HClO₄-SiO₂), to produce 1,2,4-triazole derivatives in moderate to high yields (55-95%). frontiersin.orgnih.gov This technique demonstrates good tolerance for various substituents on the precursors, and the catalyst can be recovered and reused multiple times without significant loss of activity. frontiersin.orgnih.gov These solvent-free conditions not only simplify the reaction workup and product purification but also minimize chemical waste, aligning with the principles of sustainable chemistry. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology that dramatically accelerates chemical reactions. pnrjournal.com Compared to conventional heating, which can take many hours, microwave irradiation can often reduce reaction times to mere minutes while simultaneously improving product yields. rsc.orgnih.gov
A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org Under microwave irradiation at 160°C for just 10 minutes, yields can reach up to 81%. organic-chemistry.org This method shows excellent functional group tolerance and avoids the need for expensive or toxic catalysts. organic-chemistry.org In another case, the synthesis of certain piperazine-azole derivatives under microwave irradiation was completed in 30 minutes with a 96% yield, a significant improvement over the 27 hours required with conventional heating. nih.gov The efficiency of microwave-assisted synthesis makes it a highly attractive and green alternative for the rapid production of 1,2,4-triazole libraries. rjptonline.orgpnrjournal.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hydrazines, Formamide | Conventional | > 4 hours | Variable | nih.gov |
| Microwave | 10-15 minutes | up to 81% | nih.govorganic-chemistry.org | |
| Piperazine-azole precursors | Conventional | 27 hours | Lower | nih.gov |
| Microwave | 30 minutes | 96% | nih.gov |
Domino and Multicomponent Annulation Reactions
Domino (or cascade) and multicomponent reactions (MCRs) represent a highly sophisticated approach to synthesis, where multiple chemical bonds are formed in a single, sequential process without isolating intermediates. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov
A metal-free, three-component reaction for synthesizing 1,2,4-triazole scaffolds has been developed using hydrazones and amines under aerobic oxidative conditions. isres.org This process proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org Another powerful example is the base-promoted, three-component synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones in a one-pot reaction. rsc.org Furthermore, regioselective syntheses can be achieved using transition metal catalysis; for example, a [3+2] cycloaddition of aryl diazonium salts and isocyanides can selectively produce 1,5-disubstituted 1,2,4-triazoles using a copper catalyst or 1,3-disubstituted isomers using a silver catalyst. frontiersin.org These advanced, one-pot strategies provide efficient and versatile access to structurally diverse 1,2,4-triazole derivatives.
Functionalization Strategies on the But-3-en-2-one (B6265698) Scaffold
The but-3-en-2-one scaffold of 4-(1,2,4-triazol-4-yl)but-3-en-2-one is an excellent Michael acceptor, making it susceptible to conjugate additions by a wide range of nucleophiles. wikipedia.org This reactivity allows for the introduction of new substituents at the β-position to the carbonyl group, leading to a diverse array of functionalized analogues. Furthermore, the double bond can participate in cycloaddition reactions, providing access to more complex cyclic structures.
Michael Addition Reactions
The Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the functionalization of the but-3-en-2-one scaffold. wikipedia.org This reaction is particularly effective for forming new carbon-carbon and carbon-heteroatom bonds.
A variety of carbanions can act as Michael donors, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in extending the carbon framework of the parent molecule.
Enolates: Ketone and ester enolates are common carbon nucleophiles for Michael additions. The reaction typically proceeds under basic conditions to generate the enolate, which then adds to the β-carbon of the triazolyl-substituted enone.
Organometallic Reagents: Soft organometallic reagents, such as organocuprates (Gilman reagents), are highly effective for 1,4-addition to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group.
| Nucleophile (Michael Donor) | Product Structure | Reaction Conditions | Yield (%) |
| Diethyl malonate | Diethyl 2-(1-(1,2,4-triazol-4-yl)-3-oxobutyl)malonate | NaOEt, EtOH, rt | High |
| Acetone enolate | 5-(1,2,4-Triazol-4-yl)heptane-2,5-dione | Base (e.g., LDA), THF, -78 °C to rt | Moderate to High |
| Phenylacetonitrile anion | 3-Phenyl-4-(1,2,4-triazol-4-yl)pentan-2-one-nitrile | NaH, DMF, rt | Good |
This table presents hypothetical yet chemically plausible examples based on general Michael addition principles, as specific literature data for the target compound was not available.
The conjugate addition of heteroatom nucleophiles, such as amines, thiols, and alcohols, provides a direct route to functionalized ketones bearing nitrogen, sulfur, or oxygen substituents at the β-position.
Aza-Michael Addition: Primary and secondary amines readily undergo conjugate addition to the but-3-en-2-one scaffold. These reactions are often carried out under mild, catalyst-free conditions or with base catalysis to afford β-amino ketones. Research has shown that 1,2,4-triazole itself can react with electron-deficient alkenes like 4-phenyl-3-buten-2-one (B7806413) under heating to give the corresponding anti-Markovnikov adducts. researchgate.net
Thia-Michael Addition: Thiols are excellent nucleophiles for Michael additions, and these reactions typically proceed with high efficiency, often under mild, base-catalyzed conditions. The resulting β-thio ketones are valuable intermediates for further synthetic transformations. The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, also provides a pathway to such compounds. wikipedia.org
| Nucleophile | Product Structure | Reaction Conditions | Yield (%) | Reference |
| 1,2,4-Triazole | 4,4'-(Butane-1,3-diyl)bis(1,2,4-triazole) | 78-190°C, 4-20 h | 45-83 | researchgate.net |
| Piperidine | 4-(Piperidin-1-yl)-4-(1,2,4-triazol-4-yl)butan-2-one | Base catalyst, Solvent, rt | High | N/A |
| Thiophenol | 4-Phenylthio-4-(1,2,4-triazol-4-yl)butan-2-one | Base catalyst (e.g., Et3N), CH2Cl2, rt | High | N/A |
This table includes a literature-reported example for a similar substrate and hypothetical examples based on established reactivity patterns.
Cycloaddition Reactions
The carbon-carbon double bond in the but-3-en-2-one moiety can also participate in cycloaddition reactions, offering a powerful strategy for the construction of cyclic and heterocyclic systems.
| Diene | Product Structure | Reaction Conditions | Stereochemistry |
| Cyclopentadiene | 2-(1,2,4-Triazol-4-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one | Heat or Lewis acid catalysis | Endo-adduct favored |
| Isoprene | 1-Methyl-4-(1-(1,2,4-triazol-4-yl)acetyl)cyclohex-1-ene | Heat, sealed tube | Regioisomeric mixture |
| Danishefsky's diene | 5-(1,2,4-Triazol-4-yl)-7,8-dihydro-5H-chromen-8-one | Neat, rt or heat | High regioselectivity |
This table illustrates plausible Diels-Alder reactions based on the known reactivity of α,β-unsaturated ketones.
The double bond of the but-3-en-2-one can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.org This methodology provides a direct route to five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) would yield a triazoline ring, which can be a precursor to other functionalized heterocycles.
| 1,3-Dipole | Resulting Heterocycle | Reaction Conditions |
| Phenyl azide | 1-Phenyl-4-(1-(1,2,4-triazol-4-yl)acetyl)-4,5-dihydro-1H-1,2,3-triazole | Heat (e.g., toluene, reflux) |
| Benzonitrile oxide | 3-Phenyl-5-(1-(1,2,4-triazol-4-yl)acetyl)-4,5-dihydroisoxazole | Base, rt |
| N-Benzyl-C-phenylnitrone | 2-Benzyl-3-phenyl-5-(1-(1,2,4-triazol-4-yl)acetyl)isoxazolidine | Heat |
This table outlines potential 1,3-dipolar cycloaddition reactions based on general principles.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 1,2,4 Triazol 4 Yl but 3 En 2 One
Reactions Involving the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. chemicalbook.com Its aromaticity lends it considerable stability. nih.gov The nitrogen atoms, particularly the sp2-hybridized nitrogens that are not part of an N-H bond in the parent tautomer, can act as nucleophilic centers. chemicalbook.comnih.gov Electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density compared to the ring carbons. chemicalbook.comnih.gov
The nitrogen atoms in the 1,2,4-triazole ring are susceptible to electrophilic attack, leading to N-alkylation or N-functionalization. In the case of 4-substituted 1,2,4-triazoles, such as the title compound, the remaining ring nitrogens (at positions 1 and 2) can be functionalized. Alkylation of unsubstituted 1,2,4-triazole with alkyl halides in the presence of a base typically yields a mixture of N-1 and N-4 substituted isomers, with the N-1 isomer often predominating. researchgate.net For 4-(1,2,4-Triazol-4-yl)but-3-en-2-one, functionalization would be expected to occur at the N-1 position, leading to the formation of a triazolium salt. These reactions are valuable for modifying the compound's steric and electronic properties.
The general mechanism involves the nucleophilic attack of a ring nitrogen atom on an electrophilic carbon of the alkylating agent (e.g., an alkyl halide), resulting in the formation of a new nitrogen-carbon bond and a triazolium cation.
Table 1: Representative N-Alkylation Reactions of the 1,2,4-Triazole Moiety Hypothetical reactions based on the known reactivity of 1,2,4-triazoles.
| Alkylating Agent | Product Structure | Product Name |
| Methyl iodide (CH₃I) | ![]() | 1-Methyl-4-(3-oxobut-1-en-1-yl)-4H-1,2,4-triazol-1-ium iodide |
| Benzyl bromide (BnBr) | ![]() | 1-Benzyl-4-(3-oxobut-1-en-1-yl)-4H-1,2,4-triazol-1-ium bromide |
| Ethyl bromoacetate | ![]() | 1-(2-Ethoxy-2-oxoethyl)-4-(3-oxobut-1-en-1-yl)-4H-1,2,4-triazol-1-ium bromide |
The 1,2,4-triazole ring is generally stable and resistant to ring-opening reactions due to its aromatic character. nih.gov Such transformations would require harsh reaction conditions. The carbon atoms of the triazole ring are electron-deficient and can be susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic attack on the nitrogen atoms. chemicalbook.com
Rearrangement and elimination reactions have been observed in certain 1,2,4-triazole derivatives, often involving substituents that can participate in intramolecular processes. rsc.org For this compound, direct substitution on the triazole ring carbons is challenging. However, derivatization of the triazole ring can lead to fused heterocyclic systems. For example, reactions involving an amino group on the triazole ring can be used to build fused triazolo-triazole or triazolo-tetrazole systems. researchgate.net While the title compound lacks such a group, this highlights a potential pathway for modification following functionalization of the triazole core.
Reactivity of the α,β-Unsaturated Ketone System
The α,β-unsaturated ketone moiety is a highly reactive functional group characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. pressbooks.pubwikipedia.org This conjugation results in two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub Consequently, nucleophiles can attack at either site, leading to 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon), also known as the Michael addition. pressbooks.pubwikipedia.org
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system (the Michael acceptor). wikipedia.org This pathway is often favored by softer, less basic nucleophiles. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to yield the final product. pressbooks.pub A wide range of nucleophiles, including amines (aza-Michael addition), thiols, and stabilized carbanions (e.g., from malonates), can participate in this reaction. pressbooks.pubwikipedia.org Aza-Michael additions of azoles to α,β-unsaturated systems are well-documented for the synthesis of N-substituted derivatives. researchgate.netresearchgate.net
Table 2: Predicted Products of Michael Addition to this compound
| Nucleophile (Michael Donor) | Product Structure | Product Name |
| Diethylamine | ![]() | 4-(Diethylamino)-4-(1,2,4-triazol-4-yl)butan-2-one |
| Thiophenol | ![]() | 4-(Phenylthio)-4-(1,2,4-triazol-4-yl)butan-2-one |
| Diethyl malonate | ![]() | Diethyl 2-(1-(1,2,4-triazol-4-yl)-3-oxobutyl)malonate |
The electron-deficient alkene of the α,β-unsaturated ketone system makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this pericyclic reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. wikipedia.org The reaction is highly stereospecific and provides a powerful method for constructing cyclic systems with good control over stereochemistry. organic-chemistry.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl and triazole groups. organic-chemistry.org This reaction would lead to the formation of a cyclohexene (B86901) ring fused to the butanone backbone, with the triazole moiety as a substituent.
Table 3: Representative Diels-Alder Reactions with this compound as the Dienophile
| Diene | Product Structure | Product Name |
| 1,3-Butadiene | ![]() | 1-(3-(1,2,4-Triazol-4-yl)cyclohex-4-en-1-yl)ethan-1-one |
| Cyclopentadiene | ![]() | 1-((1R,2S,4R)-2-(1,2,4-Triazol-4-yl)bicyclo[2.2.1]hept-5-en-1-yl)ethan-1-one (endo isomer shown) |
| Danishefsky's diene | ![]() | 1-(2-Methoxy-4-(trimethylsilyloxy)-5-(1,2,4-triazol-4-yl)cyclohex-2-en-1-yl)ethan-1-one |
The ketone carbonyl group in this compound can undergo a variety of standard transformations. These reactions allow for the conversion of the ketone into other functional groups, further expanding the synthetic utility of the molecule.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the carbon-carbon double bond intact. Stronger reducing agents or catalytic hydrogenation (e.g., H₂/Pd-C) under more forcing conditions can reduce both the carbonyl group and the alkene.
Nucleophilic Addition: Hard, non-stabilized nucleophiles, such as those from Grignard reagents or organolithium compounds, tend to favor 1,2-addition directly to the carbonyl carbon. pressbooks.pub This results in the formation of a tertiary alcohol after acidic workup.
Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to replace the C=O bond with a C=C bond, providing access to substituted dienes.
Table 4: Summary of Carbonyl Group Transformations
| Reagent(s) | Transformation | Product |
| 1. NaBH₄2. H₂O | Selective reduction of ketone | 4-(1,2,4-Triazol-4-yl)but-3-en-2-ol |
| H₂ / Pd-C | Reduction of ketone and alkene | 4-(1,2,4-Triazol-4-yl)butan-2-ol |
| 1. CH₃MgBr2. H₃O⁺ | 1,2-Addition of Grignard reagent | 2-Methyl-4-(1,2,4-triazol-4-yl)but-3-en-2-ol |
| Ph₃P=CH₂ (Wittig reagent) | Olefination | 4-(2-Methylidenepent-4-en-1-yl)-1H-1,2,4-triazole |
Mechanistic Pathways of Key Chemical Transformations
Information regarding the specific step-by-step molecular processes through which this compound undergoes chemical changes is currently unavailable. The structure of the molecule, featuring a conjugated enone system attached to the N-4 position of the 1,2,4-triazole ring, suggests a potential for various reaction types, including Michael additions at the β-carbon of the enone, reactions at the carbonyl group, and transformations involving the triazole ring itself. Nevertheless, without experimental or computational studies, any proposed pathway would be purely speculative.
Kinetic and Thermodynamic Considerations
A critical component of understanding reaction mechanisms is the analysis of kinetic and thermodynamic data. This includes reaction rates, activation energies, and the enthalpy and entropy changes associated with a chemical transformation. Such data provides quantitative insight into the feasibility and speed of a reaction. The search for this information for this compound yielded no specific results. Consequently, data tables detailing these parameters cannot be constructed.
Proposed Reaction Intermediates
Chemical reactions often proceed through transient, high-energy species known as reaction intermediates. The identification and characterization of these intermediates are fundamental to confirming a proposed mechanistic pathway. The scientific literature does not currently contain studies that identify or propose any reaction intermediates involved in the transformations of this compound.
While general information exists on the synthesis and reactivity of other N-substituted 1,2,4-triazoles and related vinyl triazole compounds, these findings are not directly transferable to the specific structure and predicted reactivity of this compound. The unique electronic and steric effects of the but-3-en-2-one (B6265698) substituent at the N-4 position would significantly influence its chemical behavior, necessitating dedicated research. The absence of such focused studies prevents a scientifically rigorous discussion on this topic.
An extensive search for scientific literature and spectroscopic data for the specific chemical compound This compound has been conducted. Unfortunately, no detailed experimental data for the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman Spectroscopy, or High-Resolution Mass Spectrometry (HRMS) of this particular molecule could be located in the available scientific databases and publications.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables, as the foundational scientific characterization data for "this compound" does not appear to be publicly available at this time.
To fulfill the user's request, which requires strict adherence to scientifically accurate data for the specified compound, the necessary information must first be published in peer-reviewed scientific literature. Fabricating or extrapolating data from related but different compounds would be scientifically unsound and has been avoided.
Advanced Spectroscopic and Structural Characterization of 4 1,2,4 Triazol 4 Yl but 3 En 2 One
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for 4-(1,2,4-triazol-4-yl)but-3-en-2-one is not available in the public domain, the molecular architecture can be inferred from the crystal structures of closely related 4-substituted 1,2,4-triazole (B32235) derivatives.
Intermolecular interactions are crucial in defining the crystal lattice. Hydrogen bonds, if a suitable donor is present in a co-crystallized solvent or if there are other functional groups, and π-π stacking interactions between the aromatic triazole rings are common features in the crystal packing of such compounds. These interactions dictate the macroscopic properties of the crystalline material.
Below is a representative table of crystallographic parameters that could be expected for this compound, based on data from analogous triazole derivatives.
| Crystal Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3-1.5 |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar organic molecules. Actual values can only be determined through experimental X-ray diffraction analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions.
The 1,2,4-triazole ring itself exhibits absorption in the UV region. nih.gov The conjugation of the triazole ring with the but-3-en-2-one (B6265698) moiety is expected to result in a bathochromic (red) shift of the π→π* absorption band to a longer wavelength compared to the unconjugated chromophores. This is due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Derivatives of 4H-1,2,4-triazole with extended π-conjugated systems have shown absorption maxima (λmax) in the range of 297-351 nm. nih.govmdpi.com The n→π* transition, involving the non-bonding electrons on the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, is expected to appear as a weaker absorption band at a longer wavelength than the main π→π* transition. The solvent polarity can influence the position of these absorption bands. For instance, n→π* transitions typically show a hypsochromic (blue) shift with increasing solvent polarity.
A representative table of expected UV-Vis absorption data for this compound is provided below.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π→π | 280 - 320 | 10,000 - 25,000 | Ethanol |
| n→π | 330 - 370 | 100 - 1,000 | Ethanol |
Note: The values in this table are estimations based on the electronic properties of similar conjugated 1,2,4-triazole systems. nih.govmdpi.com The exact values are dependent on the specific molecular environment and solvent used for analysis.
Theoretical and Computational Chemistry Studies on 4 1,2,4 Triazol 4 Yl but 3 En 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools in modern chemistry for investigating the molecular and electronic properties of compounds. For novel molecules like 1,2,4-triazole (B32235) derivatives, these computational methods provide insights that are complementary to experimental data, helping to understand reactivity, stability, and potential applications.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems, including various triazole derivatives. dnu.dp.uanih.gov
In studies of 1,2,4-triazole compounds, DFT is employed to calculate a variety of properties:
Energetics: DFT can determine the total energy of a molecule, allowing for the comparison of the stability of different isomers or tautomeric forms. researchgate.net For example, calculations can reveal whether a thione or thiol form of a triazole derivative is more stable. researchgate.net
Electronic Properties: It is used to compute fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density within the molecule.
Reactivity Descriptors: DFT calculations provide global reactivity descriptors like chemical hardness, softness, electronegativity, and electrophilicity index. These descriptors are derived from the energies of frontier molecular orbitals and help in predicting the chemical reactivity of the molecule. nih.govacs.org
DFT methods, such as B3LYP, are frequently combined with various basis sets (e.g., 6-311++G(d,p)) to achieve reliable results for the molecular structures and properties of triazole-based compounds. nih.govresearchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can be employed for initial calculations on triazole derivatives. These methods are valuable for providing a fundamental understanding of the electronic structure, though they are often used as a starting point for more sophisticated calculations that account for electron correlation.
Molecular Geometry Optimization and Conformer Analysis
Before calculating molecular properties, the geometry of the molecule must be optimized to find its lowest energy arrangement of atoms. This process is crucial as the geometry dictates many of the molecule's physical and chemical properties.
For 1,2,4-triazole derivatives, geometry optimization is typically performed using DFT methods. The calculations provide key structural parameters:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The torsional angles that describe the conformation of the molecule, such as the orientation of the triazole ring relative to other parts of the molecule.
Table 1: Representative Optimized Geometrical Parameters for a General 1,2,4-Triazole Ring (Illustrative) This table is for illustrative purposes to show the type of data generated from geometry optimization and does not represent data for 4-(1,2,4-Triazol-4-yl)but-3-en-2-one.
| Parameter | Typical Value (Å or °) |
|---|---|
| N1-N2 Bond Length | ~1.38 Å |
| N2-C3 Bond Length | ~1.32 Å |
| C3-N4 Bond Length | ~1.36 Å |
| N4-C5 Bond Length | ~1.35 Å |
| C5-N1 Bond Length | ~1.33 Å |
| N1-N2-C3 Bond Angle | ~108° |
| N2-C3-N4 Bond Angle | ~112° |
Conformer Analysis: Many molecules, especially those with flexible side chains, can exist in multiple spatial arrangements known as conformers. Computational studies can identify different stable conformers and calculate their relative energies to determine the most likely structure or structures present under given conditions. This is particularly relevant for flexible molecules containing triazole rings attached to other groups.
Electronic Structure Characterization
Understanding the electronic structure of a molecule is key to predicting its behavior in chemical reactions and its interactions with light and electric fields.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and reactivity.
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are typically sites of electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov This gap is also fundamental to understanding the electronic absorption spectra of a compound.
Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for a Generic Triazole Derivative This table is for illustrative purposes and does not represent data for this compound.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.1 to -6.9 |
| LUMO | -2.5 to -1.3 |
| Energy Gap (ΔE) | 4.6 to 5.6 |
Data ranges are generalized from studies on various triazole derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to indicate charge distribution:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen.
Blue: Regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For 1,2,4-triazole derivatives, MEP maps help identify the most reactive sites for intermolecular interactions, such as hydrogen bonding, which is crucial for understanding their biological activity and crystal packing. nih.gov
Natural Bond Orbital (NBO) Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the nature of chemical bonds. This analysis offers a precise representation of the natural Lewis structure. nih.gov For 1,2,4-triazole derivatives, NBO analysis helps in understanding the electronic structure and the delocalization of charges across the molecule. researchgate.netnih.gov
A representative data table from such an analysis would typically list the calculated NBO charges for key atoms in the molecule.
Hypothetical NBO Charge Distribution Data (Note: This data is illustrative and not based on actual computational results for the specific molecule.)
| Atom | NBO Charge (e) |
|---|---|
| N1 | -0.45 |
| C2 | +0.35 |
| N3 | -0.48 |
| C4 | +0.30 |
| N5 (ring) | -0.50 |
| C (carbonyl) | +0.65 |
Tautomeric Equilibrium Investigation
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. researchgate.net The 1,2,4-triazole ring is known to exhibit prototropic tautomerism. researchgate.net Computational studies are frequently employed to determine the relative stability of possible tautomers in different environments, such as the gas phase or in solution. ufms.br
For this compound, a key tautomeric equilibrium to investigate would be the keto-enol tautomerism of the butenone side chain. This would involve the migration of a proton from the methyl group adjacent to the carbonyl to the carbonyl oxygen, resulting in an enol form with a hydroxyl group and a C=C double bond. Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the Gibbs free energies of the keto and enol forms. nih.govufms.br In studies of related 1,2,4-triazole-3-thiones, the thione form is consistently found to be more stable than the thiol tautomer in the gas phase. nih.gov A similar investigation for the subject compound would clarify which tautomer is predominant under various conditions.
Hypothetical Relative Energies of Tautomers (Note: This data is illustrative and not based on actual computational results for the specific molecule.)
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Keto form | 0.00 |
| Enol form (Z-isomer) | +5.7 |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. jcchems.com For the synthesis of 1,2,4-triazole derivatives, computational studies can map out the energy profile of the reaction pathway, helping to understand reaction feasibility and regioselectivity.
The synthesis of this compound likely involves the formation of the 1,2,4-triazole ring, which can be achieved through various synthetic routes, such as the cyclization of thiourea derivatives or reactions involving hydrazides. nih.govresearchgate.net A computational study would model these reaction steps. For example, in the synthesis of similar 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, a mechanism involving the reaction of an azide (B81097) with an active methylene compound has been proposed. nih.gov Using DFT calculations, researchers can optimize the geometries of reactants, products, and transition states to construct a potential energy surface. This clarifies the energetics of the reaction and supports or refutes proposed mechanisms, providing a deeper understanding of how the molecule is formed. jcchems.com
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)
For a crystalline sample of this compound, a Hirshfeld analysis would identify and quantify various non-covalent interactions, such as hydrogen bonds (e.g., C-H···N or C-H···O) and van der Waals forces. nih.govmdpi.com In related triazole structures, H···H, O···H/H···O, and N···H/H···N contacts are often the most significant contributors to the Hirshfeld surface. nih.govmdpi.com Red spots on the d_norm surface indicate close contacts, which are typically strong interactions like hydrogen bonds. nih.gov This analysis provides critical insights into the forces that govern the supramolecular architecture and influence the material's physical properties. scirp.org
Hypothetical Contributions to Hirshfeld Surface Area (Note: This data is illustrative and not based on actual computational results for the specific molecule.)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| O···H / H···O | 25.5 |
| N···H / H···N | 15.2 |
| C···H / H···C | 10.1 |
4 1,2,4 Triazol 4 Yl but 3 En 2 One As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
While 1,2,4-triazole (B32235) derivatives are widely recognized as crucial building blocks in heterocyclic synthesis, the specific utility of 4-(1,2,4-triazol-4-yl)but-3-en-2-one in these transformations is not explicitly detailed in the surveyed literature. The presence of both a 1,2,4-triazole ring and a reactive α,β-unsaturated ketone functionality suggests its potential for constructing more complex molecular architectures.
Construction of Fused-Ring Systems
The synthesis of fused heterocyclic systems often involves the annulation of additional rings onto a pre-existing heterocyclic core. In principle, the enone moiety of this compound could participate in various cycloaddition and condensation reactions to form fused systems. For instance, reactions with binucleophilic reagents could lead to the formation of new heterocyclic rings fused to the triazole or butenone backbone. However, specific examples of such reactions starting from this compound are not described in the consulted scientific papers.
Preparation of Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a common feature in many biologically active compounds and functional materials. chemmethod.comnih.govnih.gov The functional groups of this compound, namely the ketone and the double bond, could serve as handles for further chemical modifications to generate novel 1,2,4-triazole derivatives. Potential reactions could include additions to the double bond or reactions at the carbonyl group. Despite this potential, the scientific literature reviewed does not provide specific instances of this compound being used as a precursor for new triazole derivatives.
Building Block for Advanced Chemical Applications
The incorporation of the 1,2,4-triazole moiety into various materials can impart desirable properties. While the broader class of triazoles has found applications in diverse fields, the specific contributions of this compound remain undocumented in the available literature.
Precursor in Material Science (e.g., polymers, coatings)
The vinyl group in this compound suggests its potential as a monomer for polymerization reactions. Polymers incorporating the 1,2,4-triazole unit are of interest for their thermal stability and coordination properties. However, no studies were found that specifically describe the polymerization of this compound or its use in the formulation of coatings.
Components in Energetic Materials Research
Nitrogen-rich heterocyclic compounds, including 1,2,4-triazoles, are extensively studied for their applications as energetic materials due to their high heats of formation and the generation of gaseous nitrogen upon decomposition. researchgate.net The triazole ring in this compound contributes to its nitrogen content. However, there is no specific mention in the reviewed literature of this compound being investigated or used as a component in energetic materials.
Intermediates in Corrosion Inhibitor Development
Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,2,4-triazole derivatives, are known to be effective corrosion inhibitors for various metals and alloys. nih.govnih.govresearchgate.netktu.lt They function by adsorbing onto the metal surface and forming a protective film. The 1,2,4-triazole ring in the target molecule suggests a potential application in this area. Nevertheless, the scientific literature does not provide any reports on the synthesis of corrosion inhibitors from this compound or the evaluation of its own corrosion inhibition properties.
Emerging Research Directions and Future Perspectives in 4 1,2,4 Triazol 4 Yl but 3 En 2 One Chemistry
Exploration of Novel Reaction Pathways and Catalytic Applications
Future synthetic efforts concerning 4-(1,2,4-triazol-4-yl)but-3-en-2-one and its analogues are likely to focus on discovering more efficient and versatile reaction pathways. Research into the synthesis of the core 1,2,4-triazole (B32235) ring has identified numerous precursors, including amidines, imidates, and hydrazones. researchgate.netfrontiersin.org Recent developments have showcased innovative methods such as metal-free oxidative cyclization, where a common solvent like DMF can serve as a carbon source, and [2+1+2] cyclization processes that form new C–N bonds in a single, catalyst-free step. isres.org One-pot, multi-component reactions are also gaining traction for their efficiency in producing trisubstituted-1,2,4-triazoles with high yields. frontiersin.org
A particularly intriguing future direction is the photochemical synthesis of 1,2,4-triazoles. One reported method involves the reaction of diazoalkanes with azodicarboxylates, which, upon photoexcitation, form a triplet species that ultimately leads to the triazole ring via an azomethine ylide intermediate. rsc.org Adapting such novel photochemical or electrochemical pathways could provide alternative, milder routes to this compound and its derivatives.
Beyond synthesis, the catalytic potential of the 1,2,4-triazole moiety itself presents a promising research avenue. The deprotonated 1,2,4-triazole anion has been demonstrated to be an effective acyl transfer catalyst, suitable for reactions like the aminolysis and transesterification of esters. organic-chemistry.org This catalytic activity stems from its optimal pKa value compared to its structural isomers. organic-chemistry.org Future research could explore whether this compound or its derivatives can act as catalysts or ligands in various organic transformations, expanding their functional applications beyond being simple structural motifs. organic-chemistry.orglifechemicals.com
Development of More Sustainable and Atom-Economical Synthetic Methods
In line with the global push for green chemistry, future research will undoubtedly prioritize the development of sustainable synthetic methods for this compound. Conventional synthetic methods for triazoles can suffer from limitations such as harsh reaction conditions, long reaction times, and low atom economy. rsc.org To overcome these challenges, green chemistry approaches are being increasingly adopted.
Microwave-assisted synthesis has emerged as a powerful, environmentally friendly technique that offers significant advantages, including reduced reaction times, higher yields, and enhanced energy efficiency. rsc.orgbohrium.com Another sustainable approach involves the use of biodegradable and non-toxic solvents like Cyrene™ in click chemistry reactions for triazole synthesis. nih.gov This method not only minimizes waste but also simplifies product isolation, often allowing for simple precipitation in water, which circumvents the need for traditional organic solvent extractions and column chromatography. nih.gov Ultrasound-assisted synthesis represents another green technique that has been successfully used for the one-pot synthesis of 1,2,4-triazole derivatives, achieving high yields and aligning with environmentally friendly practices. mdpi.com The application of these green methodologies to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally benign production processes.
| Method | Key Advantages | Relevant Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. rsc.org | A green alternative to conventional heating for triazole synthesis, overcoming limitations like harsh conditions and low atom economy. rsc.orgbohrium.com |
| Ultrasound-Assisted Synthesis | High efficiency, environmentally friendly, suitable for one-pot reactions. mdpi.com | Enables the formation of 1,2,4-triazoles with yields up to 98% under ultrasonic activation. mdpi.com |
| Use of Green Solvents (e.g., Cyrene™) | Biodegradable, non-toxic, simplifies product isolation, avoids organic extractions. nih.gov | Allows for product isolation by precipitation in water, minimizing waste and operational costs. nih.gov |
Rational Design and Synthesis of Derivatives for Advanced Material Properties
The rational design and synthesis of derivatives based on the this compound scaffold is a critical area for future research, particularly for applications in material sciences. The 1,2,4-triazole ring is a versatile building block for creating functional materials, including corrosion inhibitors, ionic liquids, and polymers for light-emitting devices. lifechemicals.com By strategically modifying the core structure of this compound, new compounds with tailored electronic, optical, and thermal properties can be developed. The inherent characteristics of the triazole ring, such as its strong dipole moment and ability to form hydrogen bonds, make it an attractive component for designing materials with specific functionalities. nih.gov
A particularly promising application for derivatives of this compound is in the field of nonlinear optics (NLO). Organic materials with high NLO responses are crucial for the development of photonics and optoelectronics, with applications in lasers, telecommunications, and optical computing. ijcrt.org The key to a strong second-order NLO response is a non-centrosymmetric electronic structure, which can be achieved in organic molecules by incorporating electron-donating and electron-accepting groups across a conjugated π-system. ijcrt.org
Triazole derivatives have shown significant potential as NLO materials. ijcrt.orgbohrium.com Theoretical studies on various triazole-based compounds have demonstrated their capacity for high hyperpolarizability (β), a key measure of NLO activity, with values often many times higher than that of the standard material, urea. ijcrt.org The electron-donating nature of the triazole ring can enhance electron transition functions, making it a valuable component in NLO-active materials. ijcrt.org Research has shown that a reduced energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) leads to increased molecular polarizability and a stronger NLO response. researchgate.net Future work could involve synthesizing derivatives of this compound with different substituent groups to modulate this energy gap and optimize their NLO properties for use in advanced optoelectronic devices. bohrium.comresearchgate.net
| Compound Class | Key NLO Findings | Potential Significance |
| Julolidine-based triazole derivative | Hyperpolarizability value found to be six times higher than urea. ijcrt.org | Demonstrates good electron transfer capability and stability, making it a considerable agent for developing NLO active material. ijcrt.org |
| N-phenylpropanamide-based triazole derivatives | Certain derivatives exhibit significant linear polarizability and first and second hyperpolarizabilities, signifying potential for NLO applications. bohrium.comresearchgate.net | A reduced HOMO-LUMO energy gap (ΔE) was correlated with an enhanced NLO response. researchgate.net |
| General 1,2,3-triazole derivatives | Computational studies revealed that these derivatives are promising materials for NLO applications. rgnpublications.com | The investigation of both static and dynamic NLO parameters can guide the design of new materials. rgnpublications.com |
Advanced Computational Design of New this compound Analogues
Advanced computational methods, particularly Density Functional Theory (DFT), are set to play a pivotal role in the future design of novel analogues of this compound. nih.govtandfonline.com These in silico studies provide deep insights into the structural and electronic properties of molecules, enabling the prediction of their chemical reactivity and potential applications before their synthesis. bohrium.comresearchgate.net This predictive power accelerates the discovery process and allows for a more rational approach to molecular design. nih.gov
Computational tools are widely used to investigate triazole derivatives. nih.govnih.gov Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the HOMO and LUMO, is crucial for predicting properties like NLO response and biological activity. ijcrt.orgresearchgate.net The energy gap between these orbitals is a key indicator of molecular stability and reactivity. researchgate.net DFT calculations can also determine chemical reactivity descriptors such as global hardness (η), softness (δ), and electronegativity (χ), which further explain the behavior of the designed molecules. nih.gov By applying these computational techniques to this compound, researchers can virtually screen a multitude of potential derivatives, identifying candidates with optimized electronic properties for advanced materials or other applications, thereby guiding synthetic efforts toward the most promising targets. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis represents a paradigm shift in how chemicals are produced, and this technology holds immense promise for the future synthesis of this compound. springerprofessional.dedurham.ac.uk Continuous-flow processing offers numerous advantages over traditional batch methods, including enhanced control over reaction parameters like temperature and pressure, improved safety profiles, higher yields, and greater product purity. springerprofessional.deresearchgate.net These systems are particularly well-suited for handling highly exothermic reactions or unstable intermediates in a safe and controlled manner. springerprofessional.dersc.org
Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. springerprofessional.dersc.org The modular nature of flow reactors allows for multi-step syntheses to be "telescoped" into a single continuous process, often incorporating in-line purification and analysis. durham.ac.ukuc.pt This approach drastically reduces manual labor, minimizes waste, and accelerates the optimization and scale-up of chemical production. durham.ac.ukresearchgate.net By developing a flow synthesis route for this compound, researchers could enable its rapid, efficient, and reproducible production on demand. researchgate.net Furthermore, the coupling of automated flow systems with machine learning algorithms offers the potential for real-time reaction optimization, further accelerating the discovery and development of new derivatives and their applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









